Home > Products > Screening Compounds P44084 > 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one - 1171147-36-6

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Catalog Number: EVT-2907635
CAS Number: 1171147-36-6
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound demonstrated promising activity against the breast cancer cell line (MCF7) comparable to the standard 5-fluorouracil. It was synthesized as part of a series of novel 1-{5-aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl] [, , ] oxadiazol-3-yl}ethanone derivatives .

Relevance: This compound shares the core structure of a 1,3,4-oxadiazole ring linked to a thiophene ring with 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one. The variations lie in the substituents attached to the oxadiazole and thiophene rings, as well as the presence of a pyrrolidin-2-one moiety in the target compound. Both compounds belong to the broader class of heterocyclic compounds containing oxadiazole and thiophene rings, which are explored for their potential biological activities.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound showed significant antimicrobial activity, exceeding that of the reference drug Streptomycin in agar well diffusion assays. Docking studies suggested that its mechanism of action might involve binding to tRNA (guanine37-N1)-methyltransferase (TrmD), a potential target for new antibiotics.

Relevance: Though not directly structurally similar, this compound, like 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, highlights the exploration of heterocyclic scaffolds for antimicrobial activity. Both compounds contain a thiophene ring and demonstrate the importance of specific substitutions on the heterocyclic core for influencing biological activity.

4-((1-(phenyl)ethylidene)amino)-5-(thiophene-2-ilmetyl)-4H-1,2,4-triazoles-3-thiol

Compound Description: This compound demonstrated the most potent antimicrobial activity against Staphylococcus aureus within a series of 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols .

Relevance: This compound shares the thiophene-2-ylmethyl substituent with 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, emphasizing the potential of this moiety in contributing to antimicrobial activity. While the core heterocycle differs (triazole vs. oxadiazole), both compounds exemplify the pursuit of novel antimicrobial agents within the broader category of sulfur-containing heterocycles.

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound was synthesized and structurally characterized as part of a series of triazole compounds containing a thiophene ring investigated for their antifungal activity .

Relevance: Similar to 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, this compound features a thiophene-2-ylmethyl substituent. Although the core heterocyclic system is a bis-triazole instead of an oxadiazole-pyrrolidinone, both compounds exemplify the exploration of thiophene-containing heterocyclic frameworks for developing novel antifungal agents.

4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)

Compound Description: This compound acts as a dual inhibitor of both VEGFr2 and the Src family kinases (Src and YES) and is being explored for the treatment of age-related macular degeneration (AMD) .

Relevance: While structurally distinct from 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, it highlights the potential of targeting specific biological pathways (like VEGFr and Src kinases) for therapeutic development. Both compounds underscore the importance of structure-activity relationship studies in optimizing biological activity and pharmacokinetic properties for potential drug candidates.

(Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene) indolin-2-one

Compound Description: This compound was synthesized and characterized by single crystal X-ray diffraction, revealing the non-coplanar nature of its indole and thiophene rings .

Relevance: This compound, like 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, features a thiophene ring linked to an aromatic system. The structural differences arise from the presence of a pyridin-3-ylmethyl substituent on the thiophene ring and an indolin-2-one moiety instead of a pyrrolidin-2-one. Both compounds exemplify the exploration of structural variations within thiophene-containing heterocyclic systems for potential biological applications.

3-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-6-(pyridin-3-ylmethyl)-1,2,4-triazin-5(4H)-one (compound 4)

Compound Description: This compound exhibited inhibitory activity against Polo-like kinase 1 (Plk1) with an IC50 of 13.1±1.7 μM. This makes it a potential candidate for the development of non-ATP competitive Plk1 inhibitors as anticancer drugs .

Relevance: This compound, while structurally distinct from 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, highlights the use of a thiophene ring as a component of a bioactive molecule. Both compounds showcase the diversity of applications for thiophene-containing compounds in medicinal chemistry, with applications ranging from antimicrobial to anticancer therapy.

(5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (6)

Compound Description: This compound acts as a potent, brain-penetrating dual orexin receptor antagonist (DORA) with in vivo efficacy similar to suvorexant in rats .

Relevance: This compound shares the core structure of a 1,2,4-oxadiazole ring linked to a pyrrolidin-1-yl methanone moiety with 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one. The primary difference lies in the presence of the triazole-substituted phenyl ring and the 2-trifluoromethoxy-phenyl group in Compound 6. Both compounds are representative of the exploration of heterocyclic systems, particularly oxadiazoles, for developing novel therapeutic agents targeting the orexin receptors.

(4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}methanone (42)

Compound Description: This compound is a dual orexin receptor antagonist (DORA) developed through optimization efforts to address the shortcomings of compound 6. It exhibits improved in vivo efficacy compared to 6.

Relevance: Similar to 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, this compound demonstrates the exploration of heterocyclic systems for developing DORAs. While compound 42 contains a triazole-substituted pyrrolidine ring instead of the oxadiazole-substituted pyrrolidinone moiety found in the target compound, both compounds underscore the significance of optimizing the chemical structure to enhance biological activity and pharmacokinetic properties.

Properties

CAS Number

1171147-36-6

Product Name

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

IUPAC Name

4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Molecular Formula

C17H15N3O2S

Molecular Weight

325.39

InChI

InChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)16-18-17(22-19-16)12-5-2-1-3-6-12/h1-8,13H,9-11H2

InChI Key

PUYQOSUMBAWEAX-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.